

Navigating the Isomeric Landscape of Prop-1-ene-1-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *Prop-1-ene-1-sulfonamide*

Cat. No.: *B15306723*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the core technical details surrounding the isomers of **Prop-1-ene-1-sulfonamide**, a class of organic compounds with potential significance in medicinal chemistry. This document provides a comprehensive overview of their chemical identification, synthesis, and known biological context, presenting data in a structured format to facilitate research and development efforts.

Chemical Identification and Isomeric Differentiation

Prop-1-ene-1-sulfonamide exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. Distinguishing between these isomers is crucial for understanding their unique chemical and biological properties. While a general CAS number (753002-39-0) exists for "**prop-1-ene-1-sulfonamide**," specific CAS numbers for the individual (E) and (Z) isomers are not readily available in public databases. However, the CAS numbers for their precursor sulfonyl chlorides are known:

- (1E)-prop-1-ene-1-sulfonyl chloride: 98821-29-5
- (Z)-prop-1-ene-1-sulfonyl chloride: 29775-08-4

For clarity and accurate reporting, it is imperative for researchers to characterize the specific isomer(s) they are working with using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Known CAS Numbers for **Prop-1-ene-1-sulfonamide** and Related Isomers

Compound Name	CAS Number	Isomeric Form
Prop-1-ene-1-sulfonamide	753002-39-0	Unspecified
(1E)-prop-1-ene-1-sulfonyl chloride	98821-29-5	E (trans)
(Z)-prop-1-ene-1-sulfonyl chloride	29775-08-4	Z (cis)
Prop-1-ene-2-sulfonamide	16325-50-1	N/A
Prop-2-ene-1-sulfonamide	16325-51-2	N/A

Experimental Protocols for Stereoselective Synthesis

The synthesis of vinyl sulfonamides can be achieved through various methods, with some offering stereoselectivity, preferentially yielding the (E)-isomer. A common and effective method is the Horner-Wadsworth-Emmons reaction.

General Protocol for the Synthesis of (E)-prop-1-ene-1-sulfonamide via Horner-Wadsworth-Emmons Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Materials:

- Diethyl (sulfamoylmethyl)phosphonate
- Acetaldehyde
- Sodium hydride (NaH) or other suitable base
- Anhydrous tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Ylide Formation:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl (sulfamoylmethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
- **Wittig-Horner Reaction:** Cool the ylide solution back to 0 °C. Add acetaldehyde (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by the slow addition of saturated aqueous NH_4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (E)-**prop-1-ene-1-sulfonamide**.

Expected Outcome: This reaction typically yields the (E)-isomer as the major product due to the thermodynamic stability of the trans-alkene. The stereochemical purity should be confirmed by NMR analysis.

Biological Activity and Signaling Pathways

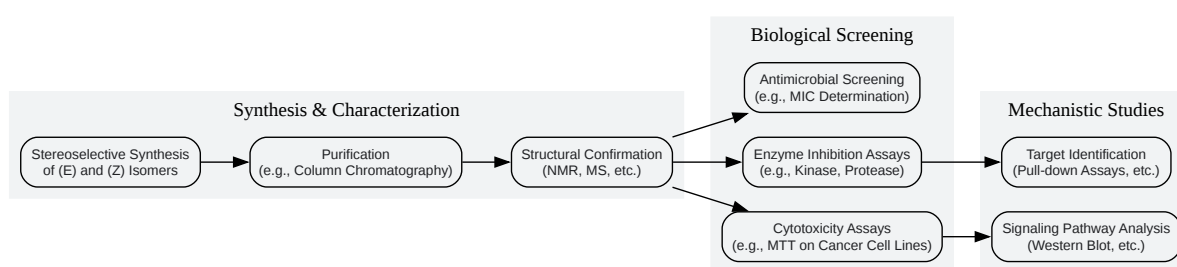
The biological activities of the individual (E)- and (Z)-isomers of **Prop-1-ene-1-sulfonamide** have not been extensively studied. However, the broader class of sulfonamides is well-known for a wide range of pharmacological activities.

Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases.[1] Their antibacterial properties are a classic example, where they act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Some sulfonamide derivatives have also been investigated for their cytotoxic effects against cancer cell lines.[2] The mechanism of action in these cases can be varied, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2).

At present, there is no specific information available in the scientific literature linking **Prop-1-ene-1-sulfonamide** isomers to any particular signaling pathway. Research in this area would be a novel and potentially fruitful avenue for drug discovery.

Workflow for Investigating Biological Activity



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Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of **Prop-1-ene-1-sulfonamide** isomers.

Conclusion

The study of **Prop-1-ene-1-sulfonamide** isomers presents an opportunity for the discovery of novel therapeutic agents. While there are gaps in the current knowledge, particularly concerning the specific biological activities of the (E) and (Z) isomers, the established synthetic methodologies for vinyl sulfonamides provide a solid foundation for further investigation. The key to advancing in this area will be the careful stereoselective synthesis and rigorous characterization of the individual isomers, followed by systematic biological screening to elucidate their potential as enzyme inhibitors or other bioactive molecules. This technical guide serves as a foundational resource for researchers embarking on this promising line of inquiry.

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